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molecular formula C7H5BrN2 B1277456 2-Amino-6-bromobenzonitrile CAS No. 77326-62-6

2-Amino-6-bromobenzonitrile

Cat. No. B1277456
M. Wt: 197.03 g/mol
InChI Key: ZKZYTSGUONPOPF-UHFFFAOYSA-N
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Patent
US09321740B2

Procedure details

2-Bromo-6-nitrobenzonitrile (5 g) was dissolved in a solution of methanol (100 mL) and dioxane (65 mL) and heated to reflux. Iron powder (4.6 g) was added portion wise over 20 minutes and the mixture was heated at reflux for 4 hours. The mixture was allowed to cool to room temperature, filtered and the filtrate was evaporated under vacuum. The residue was triturated with water and the solid was collected by filtration to give the title compound as a light brown solid (3.8 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[C:3]=1[C:4]#[N:5]>CO.O1CCOCC1.[Fe]>[NH2:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:2]([Br:1])[C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
65 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
4.6 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was triturated with water
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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